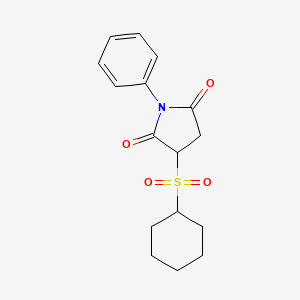
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinyl group bonded to a methanamine structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a phosphinic chloride derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphinyl group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include anilines, deuterated anilines, and various oxidizing and reducing agents. The reactions are often carried out in solvents like acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with anilines can yield substituted phosphinic derivatives .
Applications De Recherche Scientifique
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- involves its interaction with nucleophiles and electrophiles. The phosphinyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylamino)methane: A simpler aminal compound used in similar applications.
N,N’-bis(1-naphthylidene)-4,4’-diaminodiphenylmethane: Another compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with related functional groups and reactivity.
Uniqueness
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is unique due to its specific combination of a methanamine backbone with a phosphinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry .
Propriétés
Numéro CAS |
85437-82-7 |
|---|---|
Formule moléculaire |
C6H18N3O2P |
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryloxy]-N-methylmethanamine |
InChI |
InChI=1S/C6H18N3O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h1-6H3 |
Clé InChI |
DSUPKHVGSRFUCE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)OP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


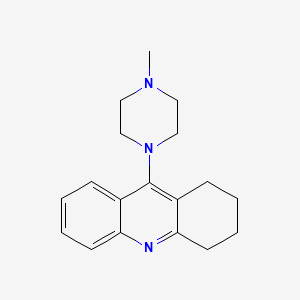

![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
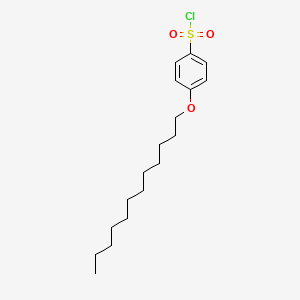
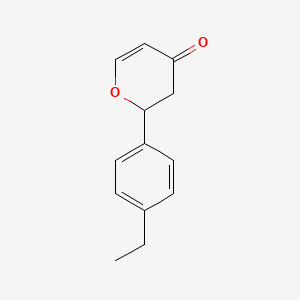
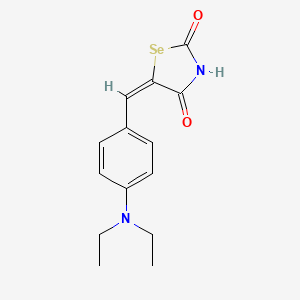

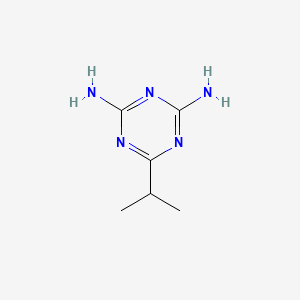
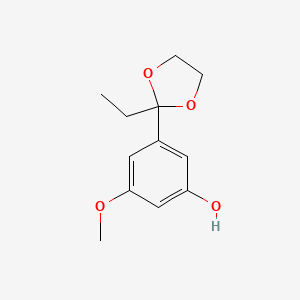
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
